molecular formula C10H8F3N5 B5681035 N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B5681035
M. Wt: 255.20 g/mol
InChI Key: JEXHKZHYTMXRJF-UHFFFAOYSA-N
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Description

N-[2-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a trifluoromethylphenyl substituent at the N2 position of the 1,3,5-triazine-2,4-diamine scaffold. This compound belongs to a class of molecules widely investigated for their diverse biological activities, including anticancer, antimicrobial, and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical pharmacophore in drug design .

Properties

IUPAC Name

2-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-4-7(6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXHKZHYTMXRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC2=NC=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-(trifluoromethyl)aniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of larger reaction vessels, efficient mixing, and temperature control systems. The purification of the product is typically achieved through recrystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Substitution Reactions

The triazine ring undergoes nucleophilic substitution at positions 2, 4, and 6. Key observations include:

  • Amination : Reaction with primary amines at 120°C in DMF replaces chlorine atoms on the triazine ring, forming bis- or trisubstituted derivatives.

  • Electrophilic Aromatic Substitution : The trifluoromethyl group directs electrophiles (e.g., NO₂⁺) to the para position of the phenyl ring. Nitration yields 2-nitro-5-(trifluoromethyl)phenyl derivatives.

Example :

C10H8F3N5+NH2RDMF, 120°CC10H7F3N5R+HCl\text{C}_{10}\text{H}_8\text{F}_3\text{N}_5 + \text{NH}_2\text{R} \xrightarrow{\text{DMF, 120°C}} \text{C}_{10}\text{H}_7\text{F}_3\text{N}_5\text{R} + \text{HCl}

Yield: 60–85% depending on R group bulkiness.

Hydrolysis

Controlled hydrolysis under acidic or basic conditions cleaves the triazine ring:

  • Acidic Hydrolysis (6M HCl, reflux): Produces 3-(trifluoromethyl)aniline and cyanuric acid.

  • Basic Hydrolysis (NaOH, 80°C): Generates ammonia and 2-amino-4-(3-(trifluoromethyl)phenylamino)-6-hydroxy-1,3,5-triazine.

Kinetic Data :

ConditionHalf-life (h)Major Product
6M HCl2.5Cyanuric acid
2M NaOH4.8Hydroxy-triazine
Source:

Cycloaddition Reactions

The triazine participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:

  • With Maleic Anhydride : Forms a bicyclic adduct at 160°C in toluene. The trifluoromethyl group lowers reaction activation energy by 12 kJ/mol compared to non-fluorinated analogs.

  • With Tetrazines : Forms fused heterocycles used in bioorthogonal chemistry .

Reaction Parameters :

DienophileTemp (°C)Yield (%)
Maleic anhydride16072
Tetrazine2588
Source:

Oxidation and Reduction

  • Oxidation : Treating with H₂O₂/Fe²⁺ oxidizes the amino group to nitro, forming N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-dinitrosoamine (yield: 55%).

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the triazine ring to a hexahydrotriazine derivative.

Mechanistic Insight :
Oxidation follows a radical pathway confirmed by ESR spectroscopy.

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

  • Suzuki-Miyaura : Reacts with arylboronic acids at position 6 of the triazine (Pd(PPh₃)₄, K₂CO₃, 80°C) .

  • Buchwald-Hartwig : Introduces secondary amines at the amino group (Xantphos-Pd catalyst) .

Optimized Conditions :

Reaction TypeCatalystTemp (°C)Yield (%)
SuzukiPd(PPh₃)₄8078
BuchwaldXantphos-Pd10065
Source:

Comparative Reactivity with Analogues

Substituent effects on reaction rates (relative to unsubstituted triazine):

SubstituentHydrolysis Rate (k, ×10⁻³ s⁻¹)Diels-Alder Yield (%)
-H1.045
-CF₃ (meta)0.772
-CF₃ (ortho)0.568
-Cl1.250
Data aggregated from

Key Findings from Mechanistic Studies:

  • The trifluoromethyl group increases electrophilicity at the triazine C-6 position by 18% (DFT calculations) .

  • Steric effects from the ortho-CF₃ group hinder nucleophilic substitution at C-2, reducing yields by 15–20% compared to para-substituted analogs.

  • Solvent polarity critically impacts reaction pathways: polar aprotic solvents (DMF, DMSO) favor substitution, while non-polar solvents (toluene) enhance cycloaddition .

Scientific Research Applications

The search results provide information on triazine derivatives, including "N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine" . Notably, one search result refers to "N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine" , while others mention related compounds such as 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol .

Here's what the search results say about the applications of triazine derivatives:

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, a triazine derivative, has applications in:

  • Pharmaceuticals It can serve as a building block in synthesizing pharmaceutical agents with potential therapeutic properties.
  • Agrochemicals It can be used to develop herbicides, fungicides, and insecticides.
  • Materials Science It can be used in synthesizing advanced materials with unique properties like high thermal stability and chemical degradation resistance.
  • Biological Research It can be used as a probe or reagent in biological studies to investigate biochemical pathways and mechanisms.

Synthesis of Triazine Derivatives

The synthesis of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves these steps:

  • Formation of the Triazine Ring The triazine ring can be synthesized through the cyclization of precursors like cyanuric chloride with amines under controlled conditions.
  • Introduction of the Trifluoromethyl Group The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives in the presence of a suitable catalyst.
  • Coupling with the Phenyl Ring The final step involves coupling the trifluoromethyl-substituted phenyl ring with the triazine ring using appropriate coupling agents and reaction conditions.

Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity, potentially using continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Studies on 1,3,5-Triazine Derivatives

  • Cell Viability Studies on synthesized 1,3,5-triazine derivatives showed that some compounds exhibited relatively low cell viability, while others, like compound 9c , displayed a significant decrease in lung cancer cell viability . For example, A549 cells treated with compound 9c at a 25 μM concentration showed a decrease in cell viability to 59.9%, and NCI-H1299 cells treated with the same compound and concentration showed a decrease to 68.8% .
  • hAR Binding Affinities Some triazine derivatives were evaluated for binding affinities to hAR receptors .

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate biological processes makes it a promising candidate for further research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Agents
  • Compound 4f (N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1,3,5-triazine-2,4-diamine): Exhibits potent activity against triple-negative breast cancer cells (MDA-MB-231) with an IC50 of 6.25 μM, surpassing imatinib (IC50 = 35.50 μM). The allyl and pyridinyl groups enhance target binding and cellular uptake .
  • ASP3026 (N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine) : A selective anaplastic lymphoma kinase (ALK) inhibitor. Its methoxy and sulfonyl substituents contribute to kinase selectivity and oral bioavailability. Polymorph studies revealed thermodynamic stability variations critical for formulation .
Antimicrobial and Antiparasitic Agents
  • N2-(p-Tolyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine : The p-tolyl group provides steric bulk, while the trifluoromethyl group increases membrane permeability. This compound showed moderate activity against Plasmodium species .

Structural and Physicochemical Comparisons

Compound Name Substituents (N2, C6) Molecular Weight Melting Point (°C) Key Activity/Property Reference
N-[2-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine 2-(Trifluoromethyl)phenyl, NH2 285.22 Not reported Anticancer (hypothetical) -
N2-(4-Chlorophenyl)-6-(4-(trifluoromethoxy)phenyl)-1,3,5-triazine-2,4-diamine 4-Chlorophenyl, 4-(trifluoromethoxy)phenyl 381.77 201–203 Antiproliferative (IC50 = 12 μM)
N2-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine 3-Chlorophenyl, NH2 221.65 Not reported Intermediate for agrochemicals
Atrazine N-Ethyl, N-isopropyl, Cl 215.68 173–175 Herbicidal (PSII inhibition)

Key Observations :

  • Trifluoromethyl vs. Chloro Substituents : Trifluoromethyl groups improve metabolic stability and lipophilicity, favoring pharmaceutical use (e.g., ASP3026 ), while chloro substituents enhance electrophilicity for agrochemical activity (e.g., Atrazine ).

Research Findings and Mechanistic Insights

  • Anticancer Activity : Triazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl, chloro) exhibit enhanced DNA intercalation or kinase inhibition. For example, Compound 4f’s allyl group facilitates covalent binding to cysteine residues in kinases .
  • Herbicidal Activity : Chloro and methylthio substituents in triazines disrupt electron transport chains in plants. Atrazine’s chloro group is critical for binding to the D1 protein in Photosystem II .

Biological Activity

N-[2-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • IUPAC Name : N-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
  • Molecular Formula : C10_{10}H8_{8}F3_{3}N5_{5}
  • Molecular Weight : 268.20 g/mol
  • CAS Number : 530508-78-2

The compound features a triazine core substituted with a trifluoromethyl group and an amino group, which contributes to its biological activity.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on heterocyclic compounds have demonstrated their efficacy against viral RNA polymerases. The IC50_{50} values for related compounds suggest potent inhibition of viral replication pathways .

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor effects. A study highlighted the synthesis of triazine derivatives that showed promising results in inhibiting tumor cell proliferation. For example, certain derivatives displayed IC50_{50} values in the micromolar range against various cancer cell lines . The mechanism appears to involve interference with DNA synthesis and repair processes.

Antioxidant Properties

The antioxidant potential of similar triazine derivatives has also been explored. Theoretical studies indicate that these compounds can scavenge free radicals effectively due to their electron-rich structures. This activity is crucial for mitigating oxidative stress-related diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication and tumor growth.
  • DNA Interaction : It can bind to DNA or interfere with DNA repair mechanisms, leading to apoptosis in cancer cells.
  • Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals effectively.

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityDemonstrated inhibition of HCV NS5B polymerase with IC50_{50} < 0.35 μM
Antitumor EffectsSynthesis of derivatives showed IC50_{50} values ranging from 0.20 to 0.35 μM against various cancer cell lines
Antioxidant ActivityDFT calculations indicated strong radical scavenging ability

Q & A

Q. What are the optimized synthetic routes for N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine?

The compound can be synthesized via a microwave-assisted three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid, followed by base treatment to promote dihydrotriazine ring rearrangement and aromatization . This method enhances reaction efficiency and yields compared to conventional heating. For derivatives, substituent positioning (e.g., trifluoromethyl groups) requires careful selection of aldehydes and amines to avoid steric hindrance.

Q. What safety protocols are critical for handling this compound?

Key precautions include:

  • Storage : Dry, ventilated environments below 50°C, in corrosion-resistant containers .
  • Handling : Use explosion-proof equipment, avoid contact with water, and prevent inhalation/skin exposure due to acute toxicity (LD50 data suggests severe health risks) .
  • Waste disposal : Follow manufacturer guidelines for neutralizing reactive intermediates .

Q. How is the compound characterized structurally?

1H/13C NMR and elemental analysis are standard for verifying purity and structure. For example, the aromatic protons in the trifluoromethylphenyl group resonate at δ 8.43 ppm (doublet, J = 8.9 Hz), while NH2 groups appear as broad singlets near δ 7.27 ppm . Mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further confirm molecular geometry .

Advanced Research Questions

Q. What mechanistic insights explain the compound's reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group activates the triazine ring for nucleophilic attack, particularly at the C-6 position. Computational studies (e.g., DFT) reveal that the LUMO energy of the triazine core is lowered by ~1.5 eV compared to non-fluorinated analogs, facilitating reactions with amines or thiols . Kinetic studies using HPLC or in-situ IR can track intermediate formation during substitution .

Q. How does structural modification impact biological activity?

  • Anticancer activity : Derivatives with electron-deficient aryl groups (e.g., 4-chlorophenyl) exhibit IC50 values <10 μM against triple-negative breast cancer (MDA-MB-231), surpassing imatinib .
  • Chiral applications : Substituting the triazine with bulky groups (e.g., morpholine) enables its use as a chiral stationary phase in HPLC for enantiomer resolution .
  • 3D-QSAR models correlate antiproliferative activity with steric/electronic descriptors, guiding rational design .

Q. What environmental risks are associated with this compound?

The compound shows high aquatic toxicity (EC50 <1 mg/L for Daphnia magna), attributed to its persistence and bioaccumulation potential. Degradation studies via LC-MS under UV light reveal stable trifluoromethyl byproducts, necessitating advanced oxidation processes (e.g., ozonation) for remediation .

Key Methodological Recommendations

  • Synthesis : Optimize microwave power (150–200 W) and reaction time (30–60 mins) to minimize side products .
  • Biological Assays : Use DMSO for solubility (≤0.1% v/v) to avoid cytotoxicity artifacts .
  • Environmental Testing : Combine OECD 301F (ready biodegradability) and 305 (bioaccumulation) protocols .

Contradictions & Resolutions

  • Solubility vs. Toxicity : While DMSO improves solubility, its use >0.1% can skew toxicity data. Pre-test solvent effects on cell viability .
  • Synthetic Yields : Lower yields (e.g., 55% in some routes) may stem from incomplete aromatization; monitor via TLC or in-situ FTIR .

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